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Get Quote

Abstract
This technical guide provides a rigorous methodology for conjugating Cyanine5 (Cy5) NHS

ester to antibodies and proteins, specifically optimized for Single-Molecule Localization

Microscopy (SMLM), with a focus on dSTORM (direct Stochastic Optical Reconstruction

Microscopy). While Cy5 is a standard fluorophore for confocal imaging, its utility in super-

resolution relies on precise control of the Degree of Labeling (DOL) and the use of specific

redox-active imaging buffers. This document details the chemical mechanism, step-by-step

conjugation, purification, and the "blinking" physics required to achieve <20 nm lateral

resolution.

Part 1: Introduction & Mechanistic Principles
The Chemistry of NHS Ester Conjugation
The N-hydroxysuccinimide (NHS) ester of Cyanine5 reacts specifically with primary amines (

), most notably the
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-amino groups of lysine residues and the N-terminus of proteins. This reaction forms a stable
amide bond, releasing NHS as a byproduct.

Key Constraint: The NHS ester group is moisture-sensitive and susceptible to hydrolysis.[1]

Competition between the amine reaction (labeling) and hydrolysis (inactivation) is pH-

dependent.[2]

Optimal pH: 8.3 – 8.5 (Maximizes amine nucleophilicity while minimizing hydrolysis).[2]

Inhibitors: Buffers containing primary amines (Tris, Glycine) must be removed prior to

labeling.

Why Cy5 for Super-Resolution? (The Photophysics)
In dSTORM, the image is reconstructed from the temporal separation of single-molecule

fluorescence. Cy5 is considered the "gold standard" photoswitch due to its unique ability to

enter a metastable dark state.

Fluorescent State (On): The conjugated system of the polymethine bridge is intact.

Dark State (Off): In the presence of a primary thiol (e.g.,

-mercaptoethylamine, MEA) and high-intensity excitation, a thiol adduct forms on the
polymethine bridge, disrupting conjugation and rendering the molecule non-fluorescent.

Recovery: The dark state is reversible via UV illumination (405 nm) or spontaneous thermal

recovery, allowing the molecule to "blink" back on.

Mechanism Diagram
The following diagram illustrates the dual workflows: the chemical conjugation and the physical

photoswitching cycle required for imaging.
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Phase 1: Bioconjugation Chemistry

Phase 2: dSTORM Photoswitching Cycle
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Figure 1:Left: Nucleophilic attack of lysine on Cy5-NHS ester. Right: The dSTORM duty cycle

where thiols trap Cy5 in a dark state.

Part 2: Materials & Reagents[1][3][4][5][6][7][8][9]
[10]

Component Specification Purpose

Cy5 NHS Ester
High purity (>90%), Mono-

reactive

Fluorophore labeling. Store at

-20°C, desiccated.

Anhydrous DMSO Water < 50 ppm
Solvent for Cy5. Water causes

immediate hydrolysis.

Reaction Buffer
1M Sodium Bicarbonate

(NaHCO₃), pH 8.3

Maintains deprotonated

amines for reaction.

Purification Column
Zeba™ Spin (7K MWCO) or

Sephadex G-25

Removal of unreacted free

dye.

Antibody 1 mg/mL, BSA/Azide-free
Target protein. BSA acts as a

"sponge" for dye.

Imaging Buffer
MEA (Cysteamine), Glucose

Oxidase, Catalase

Induces blinking and

scavenges oxygen.
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Part 3: Detailed Conjugation Protocol
Step 1: Antibody Preparation (Critical)
Most commercial antibodies contain BSA or gelatin. These must be removed, or you will label

the stabilizer instead of your antibody.

If BSA is present: Use a Protein A/G purification kit or commercial "antibody clean-up" kit.

If Tris/Glycine is present: Buffer exchange into PBS using a Zeba Spin column or dialysis

cassette.

Final Target: Antibody at 1–2 mg/mL in PBS (pH 7.2–7.4).

Step 2: Dye Solubilization
Allow the Cy5 NHS ester vial to warm to room temperature before opening (prevents

condensation).

Dissolve 0.5 mg Cy5 NHS ester in 50 µL anhydrous DMSO (Concentration: ~10 mg/mL).

Note: Use immediately.[2][3] NHS esters degrade within hours in solution.

Step 3: The Conjugation Reaction
Add 100 µL of Antibody (1 mg/mL) to a reaction tube.

Add 10 µL of 1M Sodium Bicarbonate (pH 8.3). Final pH should be ~8.3.

Calculate Dye Volume: For dSTORM, target a molar excess of 15–20x.

Formula:

Example: For 100 µg IgG (150 kDa) and 20x excess of Cy5 (MW ~738):

Add the calculated volume of Cy5 to the antibody. Vortex gently.

Incubate for 1 hour at Room Temperature in the dark with gentle agitation.
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Step 4: Purification
Equilibrate a desalting column (e.g., Zeba Spin 7K) with PBS.

Apply the reaction mixture to the center of the resin bed.

Centrifuge (e.g., 1500 x g for 2 mins).

Collect the flow-through (Labeled Antibody). Discard the column (contains free dye).

Step 5: Quality Control (Calculating DOL)
Measure Absorbance at 280 nm (

) and 650 nm (

) using a Nanodrop.

0.05 is the correction factor for Cy5 absorbance at 280nm.

250,000 is the Extinction Coefficient (

) of Cy5.[4]

Target DOL for dSTORM:2.0 – 4.0.

< 2.0: Too sparse for high-resolution reconstruction.

> 5.0: Self-quenching occurs, reducing photon count and localization precision.

Part 4: Super-Resolution Imaging Workflow
Sample Preparation

Fixation: 3-4% Paraformaldehyde (PFA) for 15 min. (Avoid Glutaraldehyde if possible, as it

induces autofluorescence, or quench rigorously with NaBH₄).

Staining: Incubate with Cy5-labeled secondary antibody (1-5 µg/mL) for 1 hour. Wash 3x with

PBS.[1]
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The dSTORM "Blinking" Buffer
Standard PBS is insufficient for dSTORM. You must use a redox buffer to drive the

photoswitching.

Recipe (Prepare Fresh):

Buffer B (Base): 50 mM Tris (pH 8.0), 10 mM NaCl, 10% (w/v) Glucose.[5]

Enzyme Mix (GLOX): 500 µg/mL Glucose Oxidase + 40 µg/mL Catalase (Scavenges

Oxygen).

Thiol (The Switch):100 mM MEA (Cysteamine).

Alternative:

-Mercaptoethanol (BME) at 143 mM, though MEA is generally superior for Cy5.

Acquisition Parameters
Excitation: 640/647 nm Laser (High Power: 1–5 kW/cm²).

Activation: 405 nm Laser (Low Power: Ramp up slowly to maintain blink density).

Frames: 10,000 – 30,000 frames at 10–20 ms exposure.

Part 5: Troubleshooting & Optimization
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Issue Probable Cause Solution

Low DOL (< 1.5) Hydrolyzed NHS ester
Use fresh anhydrous DMSO;

ensure dye stock is dry.

Low DOL (< 1.5) Interfering amines
Dialyze antibody to remove

Tris/Glycine/Azide.

Precipitation Over-labeling (DOL > 6)
Reduce dye molar excess (try

10x instead of 20x).

No Blinking (Static) No Thiol / Old Buffer

Prepare fresh MEA buffer;

ensure Oxygen Scavenger is

active.

High Background Free dye remaining
Perform a second purification

step (dialysis).
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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